molecular formula C7H14ClNO2 B1314125 2-(Piperidin-3-yl)acetic acid hydrochloride CAS No. 71985-81-4

2-(Piperidin-3-yl)acetic acid hydrochloride

Cat. No.: B1314125
CAS No.: 71985-81-4
M. Wt: 179.64 g/mol
InChI Key: IMUCGEDHTPKPBM-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is also known by other synonyms such as “3-Piperidylacetic acid hydrochloride” and "3-Piperidine acetic acid HCl" .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H . The Canonical SMILES is C1CC(CNC1)CC(=O)O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 179.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 179.0713064 g/mol .

Scientific Research Applications

Radiolabeling and PET Imaging

An improved synthesis of acetic acid-piperidine-4-yl ester, a precursor for [11C]MP4A, has been developed for PET studies of the acetylcholine neurotransmission system. This tracer is produced with high radiochemical purity and yields, highlighting its application in investigating neurological functions (Carpinelli et al., 2006).

Antimicrobial Activities

Several studies have focused on synthesizing derivatives containing the piperidine moiety to evaluate their antimicrobial properties. For instance, compounds synthesized via microwave-assisted reactions exhibited antibacterial activity, emphasizing the potential of piperidine derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Another study synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and demonstrated its moderate antimicrobial activities against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).

Corrosion Inhibition

Piperine derivatives have been explored as green corrosion inhibitors on iron surfaces. Their interaction with the iron surface was theoretically investigated, showing that these derivatives can form complexes with iron, suggesting their potential as corrosion inhibitors (Belghiti et al., 2018).

Synthesis of Novel Compounds

The synthesis of new compounds for various applications, including potential therapeutic targets, has been a significant focus. For example, the creation of novel Mannich bases bearing pyrazolone moiety for electrochemical studies demonstrates the versatility of piperidine derivatives in synthesizing compounds with potential applications in material science and pharmacology (Naik et al., 2013).

Safety and Hazards

When handling “2-(Piperidin-3-yl)acetic acid hydrochloride”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-3-yl)acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to act as a semi-flexible linker in PROTAC (proteolysis-targeting chimeras) development for targeted protein degradation . This interaction involves binding to specific proteins and facilitating their degradation, thereby regulating protein levels within cells.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular functions such as metabolism and growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular processes. For instance, it has been found to bind to specific enzymes involved in protein degradation, thereby promoting the breakdown of target proteins . This mechanism is crucial for its role in PROTAC development, where it facilitates the removal of unwanted proteins from cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced protein degradation and improved cellular function. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds and their implications is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and function within cells

Properties

IUPAC Name

2-piperidin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCGEDHTPKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501008
Record name (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-81-4
Record name 3-Piperidineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71985-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71985-81-4
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